(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid
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Overview
Description
(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid is a boronic acid derivative characterized by the presence of a dimethylamino group attached to a prop-1-yn-1-yl chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block for various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid typically involves the reaction of a suitable alkyne precursor with a boronic acid derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where an alkyne is coupled with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Alkenes or alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of reversible covalent bonds. This property is exploited in applications such as enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
- Phenylboronic acid
- Pinacol boronic ester
- Allylboronic acid
Comparison: (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid is unique due to the presence of the dimethylamino group and the alkyne functionality, which confer distinct reactivity and selectivity compared to other boronic acids. For example, phenylboronic acid lacks the alkyne and dimethylamino groups, making it less versatile in certain synthetic applications .
Properties
CAS No. |
763120-64-5 |
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Molecular Formula |
C5H10BNO2 |
Molecular Weight |
126.95 g/mol |
IUPAC Name |
3-(dimethylamino)prop-1-ynylboronic acid |
InChI |
InChI=1S/C5H10BNO2/c1-7(2)5-3-4-6(8)9/h8-9H,5H2,1-2H3 |
InChI Key |
BBMZVOFMOVWMFI-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CCN(C)C)(O)O |
Origin of Product |
United States |
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